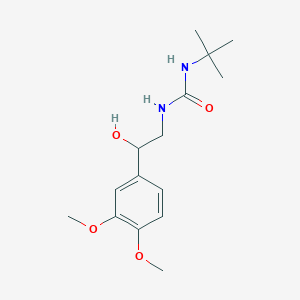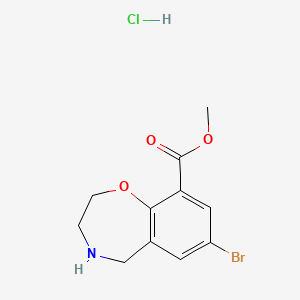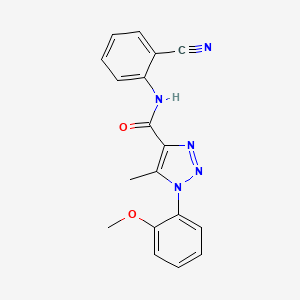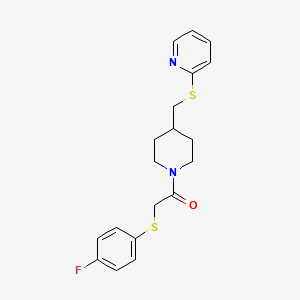
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV-Vis, IR, and NMR spectra, may also be analyzed .Aplicaciones Científicas De Investigación
Asymmetric Catalysis
The compound’s structure suggests potential utility in asymmetric catalysis . Asymmetric catalysis is crucial in the synthesis of chiral molecules, which are important in pharmaceuticals, agrochemicals, and other industries. The presence of a tetrahydroisoquinoline moiety could be leveraged to induce chirality in target molecules, potentially leading to the development of new chiral catalysts .
Organocatalysis
Given its structural similarity to N-heterocyclic carbenes (NHCs) , this compound may serve as an organocatalyst . NHCs are known for their ability to facilitate a variety of chemical transformations, including cycloaddition reactions and the construction of carbo- and heterocyclic frameworks with potential biological activity . This compound could be explored for its organocatalytic properties in similar reactions.
Coordination Chemistry
The compound could act as a ligand in coordination chemistry , forming complexes with transition metals. These complexes can be used in various catalytic processes, including polymerization, hydrogenation, and carbon-carbon bond formation . The cyclopropanecarbonyl group might provide unique binding properties, influencing the reactivity and selectivity of the metal center.
Medicinal Chemistry
In medicinal chemistry, the compound could be used as a building block for the synthesis of bioactive molecules. Its structural features might interact with biological targets, leading to the discovery of new drugs or therapeutic agents. The ethoxy and fluorobenzene groups could be modified to enhance the compound’s pharmacokinetic properties .
Umpolung Strategies
The compound’s potential to act as an umpolung reagent in synthetic chemistry is notable. Umpolung refers to the inversion of the normal reactivity of a functional group, which can open up new pathways for chemical synthesis. This compound could be investigated for its ability to generate nucleophilic acyl anion equivalents, a key step in umpolung strategies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-2-28-20-8-7-18(12-19(20)22)29(26,27)23-17-6-5-14-9-10-24(13-16(14)11-17)21(25)15-3-4-15/h5-8,11-12,15,23H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYCGGJZBDCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide](/img/structure/B2570624.png)
![2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B2570626.png)
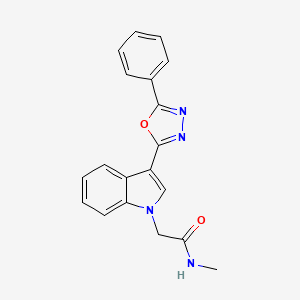
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-3-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2570628.png)
![2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2570630.png)
![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)

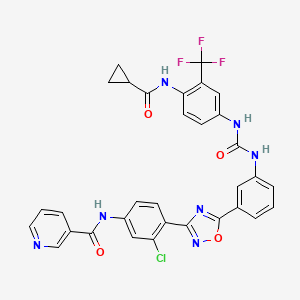
![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)
